1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with benzoyl and diphenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoyl chloride with diphenylpyrrolidine derivatives in the presence of a base can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, often using reagents like sodium hydride or Grignard reagents.
Friedel-Crafts Acylation:
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for developing new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and diphenyl groups facilitate binding to active sites, modulating the activity of target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives:
1-Benzoyl-4,5-diphenylpyrrolidine-2-carboxylic acid: Similar structure but different position of the carboxylic acid group, leading to distinct biological activities.
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxamide: The amide derivative exhibits different solubility and reactivity profiles.
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: A pyrazole analog with different ring structure and potentially different pharmacological properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the pyrrolidine scaffold in medicinal chemistry.
Eigenschaften
CAS-Nummer |
62920-77-8 |
---|---|
Molekularformel |
C24H21NO3 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H21NO3/c26-23(19-14-8-3-9-15-19)25-16-20(24(27)28)21(17-10-4-1-5-11-17)22(25)18-12-6-2-7-13-18/h1-15,20-22H,16H2,(H,27,28) |
InChI-Schlüssel |
BRXKMFNGHHIPPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.